N-(4-{[(E)-(3,4-dihydroxyphenyl)methylidene]amino}phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is a chemical compound known for its unique structure and potential applications in various scientific fields. It is characterized by the presence of a dihydroxyphenyl group and an acetamide group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE typically involves the condensation reaction between 3,4-dihydroxybenzaldehyde and 4-aminophenylacetamide. The reaction is carried out in a suitable solvent, such as methanol, under reflux conditions. The resulting product is then purified through recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques, such as chromatography, to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The dihydroxyphenyl group can be oxidized to form quinones.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
Oxidation: Quinones and related compounds.
Reduction: Secondary amines.
Substitution: Halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
N-{4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex with the active site, thereby preventing substrate binding and subsequent catalysis .
Comparison with Similar Compounds
Similar Compounds
- N-{4-[(E)-(3,5-dichloro-2-hydroxyphenyl)methylidene]amino}phenylacetamide
- N-{4-[(E)-(3,4-dimethoxyphenyl)methylidene]amino}phenylacetamide
Uniqueness
N-{4-[(E)-[(3,4-DIHYDROXYPHENYL)METHYLIDENE]AMINO]PHENYL}ACETAMIDE is unique due to its specific dihydroxyphenyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C15H14N2O3 |
---|---|
Molecular Weight |
270.28 g/mol |
IUPAC Name |
N-[4-[(3,4-dihydroxyphenyl)methylideneamino]phenyl]acetamide |
InChI |
InChI=1S/C15H14N2O3/c1-10(18)17-13-5-3-12(4-6-13)16-9-11-2-7-14(19)15(20)8-11/h2-9,19-20H,1H3,(H,17,18) |
InChI Key |
WZYQRESXOVNRTE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)N=CC2=CC(=C(C=C2)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.